molecular formula C7H16Cl3N B13768198 3-chloro-N-(2-chloroethyl)-N-ethylpropan-1-amine;hydrochloride CAS No. 67195-48-6

3-chloro-N-(2-chloroethyl)-N-ethylpropan-1-amine;hydrochloride

Cat. No.: B13768198
CAS No.: 67195-48-6
M. Wt: 220.6 g/mol
InChI Key: YXEDGTLWOUMDCX-UHFFFAOYSA-N
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Description

Ethyl(2-chloroethyl)(3-chloropropyl)amine hydrochloride (CAS 78218-47-0) is a chlorinated amine derivative with the molecular formula C₅H₁₁Cl₃N·HCl and a molecular weight of 192.51. Its IUPAC name is 3-chloro-N-(2-chloroethyl)prop-1-amine hydrochloride, featuring a branched structure with ethyl, 2-chloroethyl, and 3-chloropropyl substituents . The compound is typically stored at -20°C and has a purity exceeding 95% (HPLC).

Properties

CAS No.

67195-48-6

Molecular Formula

C7H16Cl3N

Molecular Weight

220.6 g/mol

IUPAC Name

3-chloro-N-(2-chloroethyl)-N-ethylpropan-1-amine;hydrochloride

InChI

InChI=1S/C7H15Cl2N.ClH/c1-2-10(7-5-9)6-3-4-8;/h2-7H2,1H3;1H

InChI Key

YXEDGTLWOUMDCX-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CCCCl)CCCl.[Cl-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation generally involves:

  • Starting from ethanolamine or its derivatives.
  • Chlorination using hydrogen chloride gas as the chlorinating agent.
  • Use of organic acid catalysts to facilitate substitution reactions.
  • Controlled heating and distillation to remove water byproducts.
  • Isolation and purification by filtration and vacuum drying.

This approach avoids environmentally harmful reagents like thionyl chloride and leverages industrial byproduct hydrogen chloride, enhancing sustainability and yield.

Detailed Preparation Procedure (Adapted from 2-Chloroethylamine Hydrochloride Synthesis)

The following steps summarize a typical preparation method adapted for chlorinated ethyl and propyl amine hydrochlorides:

  • Initial Chlorination:

    • Add ethanolamine (e.g., 61 g) into a three-neck reaction flask equipped with stirring.
    • Connect the outlet to a buffer bottle containing an absorption solution (0.1 to 2 M sodium hydroxide).
    • Introduce hydrogen chloride gas at room temperature at a flow rate of 300–500 mL/min.
    • Continue gas introduction for 45–75 minutes until the system pH reaches 2–3.
    • Stop hydrogen chloride flow.
  • Catalyzed Substitution and Distillation:

    • Add an organic acid catalyst such as propionic acid, butyric acid, glutaric acid, or adipic acid in a mass ratio of 0.05–0.15 relative to ethanolamine.
    • Heat the mixture to 120–160 °C.
    • Reintroduce hydrogen chloride gas at 300–500 mL/min.
    • Maintain reaction and simultaneous distillation for 2–5 hours to remove water formed during the reaction.
  • Isolation and Purification:

    • After completion, stop heating and hydrogen chloride flow.
    • Cool the reaction mixture to room temperature.
    • Add absolute ethyl alcohol in a mass ratio of 0.5–1 relative to ethanolamine.
    • Stir and perform suction filtration to collect the solid product.
    • Dry the solid under vacuum at 50–60 °C for approximately 5 hours to obtain the hydrochloride salt.

Reaction Conditions and Yields

Example Organic Acid Catalyst Temperature (°C) HCl Flow Rate (mL/min) Reaction Time (h) Yield (%) GC Purity (%)
1 Adipic acid (9.15 g) 120 500 4 92.2 99.3
2 Adipic acid (3.05 g) 160 500 2 89.0 99.5
3 Adipic acid (3.05 g) 160 300 5 90.5 99.2
4 Glutaric acid (6.1 g) 140 500 3.5 89.7 99.2
5 Propionic acid (6.1 g) 130 400 4.5 90.5 99.0
6 Butyric acid (4.6 g) 130 400 4.5 89.7 99.1

Note: GC purity determined by gas chromatography using SE-54 column and hydrogen flame ionization detector under specified conditions.

Key Observations

  • The choice of organic acid catalyst influences reaction temperature and time but yields remain consistently high (around 89–92%).
  • Higher temperatures (up to 160 °C) shorten reaction time but require careful control to maintain purity.
  • Hydrogen chloride gas flow rates between 300 and 500 mL/min are optimal for complete chlorination.
  • The use of absolute ethyl alcohol in the final step aids in product crystallization and purification.
  • Vacuum drying at moderate temperatures preserves product integrity.

Analytical Characterization

  • Gas Chromatography (GC): Used to assess purity, with typical purities exceeding 99%.
  • Physical State: The final product is obtained as a solid hydrochloride salt.
  • Yield: Typically in the range of 89–92%, indicating an efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl(2-chloroethyl) (3-chloropropyl)amine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and alcohols. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted amines and alcohols.

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amine derivatives.

Scientific Research Applications

Ethyl(2-chloroethyl) (3-chloropropyl)amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in cancer research due to its alkylating properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl(2-chloroethyl) (3-chloropropyl)amine hydrochloride involves its ability to act as an alkylating agent. The compound can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This alkylation can lead to the disruption of normal cellular processes, making it useful in cancer research as a potential chemotherapeutic agent. The molecular targets include DNA bases, leading to cross-linking and strand breaks, which ultimately result in cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of two chlorine atoms on distinct alkyl chains (2-chloroethyl and 3-chloropropyl). Below is a comparative analysis with analogous chlorinated amines:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Applications/Toxicity
Ethyl(2-chloroethyl)(3-chloropropyl)amine HCl C₅H₁₁Cl₃N·HCl 192.51 78218-47-0 Ethyl, 2-chloroethyl, 3-chloropropyl Research chemical, potential impurity
Bis(2-chloroethyl)amine HCl C₄H₈Cl₂N·HCl 170.49 2031-23-4 Two 2-chloroethyl groups Genotoxic impurity in pharmaceuticals
HN1 [Bis(2-chloroethyl)ethylamine] C₅H₁₁Cl₂N 170.06 538-07-8 Ethyl, two 2-chloroethyl groups Nitrogen mustard, controlled substance
1-(3-Chloropropyl)-4-methylpiperazine diHCl C₈H₁₈Cl₂N₂·2HCl 255.07 - 3-chloropropyl, methylpiperazine Pharmaceutical intermediate
Key Observations:

Chlorine Substitution: The target compound has three chlorine atoms (two on ethyl/propyl chains, one as HCl), whereas HN1 and bis(2-chloroethyl)amine HCl have fewer chlorines. This increases its molecular weight and may enhance electrophilic reactivity. Bis(2-chloroethyl)amine HCl (CAS 2031-23-4), a genotoxic impurity in trazodone, has a lower detection limit (0.10 ng/mL) compared to the target compound, which lacks reported toxicity data .

Biological Activity :

  • HN1 and related nitrogen mustards (e.g., HN2, HN3) are alkylating agents used in chemical warfare and chemotherapy. The target compound’s branched structure may reduce its alkylating potency compared to HN1’s symmetrical bis-chloroethyl groups .

Pharmaceutical Relevance :

  • 1-(3-Chloropropyl)-4-methylpiperazine diHCl shares the 3-chloropropyl group but incorporates a piperazine ring, enhancing its utility in drug synthesis (e.g., antipsychotics) . The target compound’s lack of cyclic amines limits its direct pharmaceutical use but makes it a candidate for custom synthesis.

Physicochemical Properties

  • Solubility and Stability: The compound’s hydrochloride salt form improves water solubility compared to non-ionic analogs like HN1. However, the 3-chloropropyl chain may introduce steric hindrance, reducing reactivity relative to bis-chloroethyl amines.

Q & A

Q. What are the most reliable synthetic routes for Ethyl(2-chloroethyl)(3-chloropropyl)amine hydrochloride, and how can reaction efficiency be optimized?

A two-step approach is commonly employed:

Alkylation of ethylamine : React ethylamine with 2-chloroethyl chloride under basic conditions (e.g., K₂CO₃) to form the bis(2-chloroethyl)ethylamine intermediate.

Substitution with 3-chloropropyl groups : Introduce the 3-chloropropyl moiety via nucleophilic substitution, using solvents like acetonitrile or DMF at 60–80°C .
Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of amine to alkylating agent) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance yields (typically 70–85%) .

Q. What purification techniques are recommended for isolating high-purity Ethyl(2-chloroethyl)(3-chloropropyl)amine hydrochloride?

  • Recrystallization : Use ethanol/water (3:1 v/v) to remove unreacted starting materials.
  • Column Chromatography : Employ silica gel with a gradient of dichloromethane/methanol (95:5 to 90:10) for impurities with similar polarity.
  • Lyophilization : For final isolation, lyophilize the hydrochloride salt from aqueous solution to ensure >98% purity (confirmed via NMR and elemental analysis) .

Q. How can researchers detect trace impurities like bis(2-chloroethyl)amine hydrochloride in synthesized batches?

Use UPLC-MS/MS with the following parameters:

  • Column : C18 (2.1 × 50 mm, 1.7 µm).
  • Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B), gradient elution (5–95% B over 10 min).
  • Detection : MRM transitions m/z 157→121 for bis(2-chloroethyl)amine hydrochloride.
  • LOD : 0.10 ng/mL, with recoveries >95% validated using spiked samples .

Advanced Research Questions

Q. How do structural modifications (e.g., chloroalkyl chain length) influence the compound’s reactivity and biological activity?

  • Reactivity : Longer chloroalkyl chains (e.g., 3-chloropropyl vs. 2-chloroethyl) increase steric hindrance, reducing nucleophilic substitution rates by ~20% in SN2 reactions .
  • Biological Activity : Comparative studies with analogs (e.g., N-butyl derivatives) show that 3-chloropropyl groups enhance lipid solubility, improving cellular uptake by 1.5-fold in in vitro cytotoxicity assays .

Q. What methodologies are effective for analyzing genotoxic impurities in formulations containing this compound?

  • Sample Preparation : Extract impurities via solid-phase extraction (C18 cartridges) with 70% methanol elution.
  • Analytical Validation : Follow ICH M7 guidelines. For bis(2-chloroethyl)amine hydrochloride, achieve a linear range of 0.1–10 ng/mL (R² > 0.999) and inter-day precision RSD <5% .
  • Case Study : In trazodone hydrochloride, UPLC-MS/MS detected 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine hydrochloride at 0.01 ng/mL, demonstrating method robustness .

Q. How should researchers address contradictory data in interaction studies with biological targets (e.g., enzymes vs. receptors)?

  • Dose-Response Analysis : Perform IC50/EC50 comparisons across multiple assays (e.g., enzyme inhibition vs. receptor binding).
  • Orthogonal Validation : Confirm results using SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., luciferase reporters) for functional activity.
  • Example : In studies with trifluoromethylphenyl analogs, SPR showed high-affinity binding (KD = 12 nM) to serotonin receptors, but cellular assays revealed lower efficacy (EC50 = 1.2 µM), suggesting allosteric modulation .

Q. What strategies mitigate variability in stability studies under different pH and temperature conditions?

  • Forced Degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and H2O2 (oxidative) at 40°C for 24 hours.
  • Analytical Monitoring : Use HPLC-PDA to track degradation products. Major degradation occurs at pH >8, with a half-life of 6.5 hours in alkaline conditions.
  • Stabilization : Formulate with citrate buffer (pH 5.0) and store at −20°C to reduce hydrolysis by >90% .

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